![molecular formula C18H17FN2O2S2 B2413020 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide CAS No. 894005-10-8](/img/structure/B2413020.png)
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide
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Overview
Description
The compound “N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. The compound “N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide” has a complex structure with multiple functional groups .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives related to N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide have been explored for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have shown to not cause tissue damage in liver, kidney, colon, and brain compared to untreated controls, indicating their therapeutic potential with minimal side effects (Ş. Küçükgüzel et al., 2013).
Enzyme Inhibition
Research has been conducted on the inhibitory effects of benzenesulfonamide derivatives on enzymes such as kynurenine 3-hydroxylase, showing high-affinity inhibition. These studies highlight the potential of these compounds in investigating the pathophysiological roles of enzymes and their pathways in various diseases (S. Röver et al., 1997).
Photodynamic Therapy for Cancer
The synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated significant potential for Type II photodynamic therapy applications in treating cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, essential for effective cancer treatment (M. Pişkin et al., 2020).
Antimicrobial and UV Protection for Textiles
Thiazole azodyes containing the sulfonamide moiety have been developed for simultaneous dyeing and UV protection finishing of cotton textiles, offering antimicrobial properties as well. This research signifies the compound's utility in enhancing the functional features of fabrics (H. Mohamed et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity .
Mode of Action
It’s possible that the compound may act as an agonist, enhancing the receptor’s activity, or as an antagonist, inhibiting its function .
Biochemical Pathways
The activation or inhibition of PPARγ can affect several biochemical pathways. For instance, PPARγ activation is known to promote adipogenesis and improve insulin sensitivity . On the other hand, its inhibition can lead to reduced adipogenesis and potentially contribute to insulin resistance .
Pharmacokinetics
Like many other small molecule drugs, it’s likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with PPARγ. If it acts as an agonist, it could promote adipogenesis and improve insulin sensitivity . If it acts as an antagonist, it could inhibit adipogenesis and potentially contribute to insulin resistance .
Action Environment
Environmental factors such as diet, physical activity, and the presence of other drugs can influence the compound’s action, efficacy, and stability . For instance, a high-fat diet might exacerbate the effects of PPARγ inhibition, while regular exercise could potentially mitigate them .
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S2/c1-13-17(24-18(21-13)14-7-9-15(19)10-8-14)11-12-20-25(22,23)16-5-3-2-4-6-16/h2-10,20H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMXAHWZZCFCNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide |
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